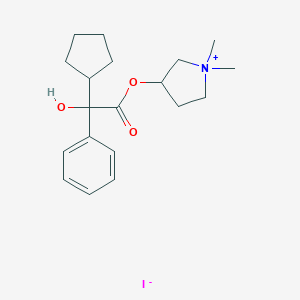
2-Hydroxydesipramine
説明
2-Hydroxydesipramine is a compound with the molecular formula C18H22N2O . It is a metabolite of desipramine, a tricyclic antidepressant .
Synthesis Analysis
The synthesis of 2-Hydroxydesipramine involves the metabolism of desipramine. Desipramine is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine . The early appearance of 2-hydroxydesipramine and its high peak concentrations indicate that desipramine probably undergoes pre-systemic elimination partly through the formation of 2-hydroxydesipramine .
Molecular Structure Analysis
The molecular structure of 2-Hydroxydesipramine consists of 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 282.17 and the molecular weight is 282.387 .
Chemical Reactions Analysis
One of the known chemical reactions involving 2-Hydroxydesipramine is O-glucuronidation, which leads to the formation of 2-hydroxydesipramine glucuronide .
Physical And Chemical Properties Analysis
2-Hydroxydesipramine has a density of 1.1±0.1 g/cm3, a boiling point of 477.9±45.0 °C at 760 mmHg, and a flash point of 242.8±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .
科学的研究の応用
Pharmacological Activity and Therapeutic Effects :
- Beauchamp, Lavoie, and Élie (1995) found that 2-hydroxydesipramine did not inhibit calcium channel function in rat limbic sites, suggesting that calcium channel antagonism might not be the basis for the therapeutic effect of tricyclic antidepressants (Beauchamp, Lavoie, & Élie, 1995).
- DeVane, Savett, and Jusko (2004) indicated that 2-hydroxydesipramine might possess antidepressant activity, and its presence should be considered in assessing the therapeutic effect of desipramine (DeVane, Savett, & Jusko, 2004).
- Javaid, Perel, and Davis (1979) reported that 2-hydroxydesipramine is pharmacologically active in the central nervous system and has similar activity to imipramine and desipramine (Javaid, Perel, & Davis, 1979).
Therapeutic Drug Monitoring and Pharmacokinetics :
- Spina, Arena, and Pisani (1987) suggested the use of the urinary desipramine-hydroxylation index in therapeutic drug monitoring to identify individuals with unusual hydroxylation rates of desipramine (Spina, Arena, & Pisani, 1987).
- Wong, McCauley, and Kramer (1981) developed an assay for monitoring 2-hydroxydesipramine, useful for evaluating clinical side effects and pharmacokinetics studies (Wong, McCauley, & Kramer, 1981).
Clinical Implications :
- Nelson, Bock, and Jatlow (1983) concluded that routine measurement of 2-hydroxydesipramine in plasma is not likely to be useful in managing depression (Nelson, Bock, & Jatlow, 1983).
- Stancer and Reed (1986) measured 2-hydroxydesipramine in human breast milk and the serum of a nursing infant, indicating its transfer during breastfeeding (Stancer & Reed, 1986).
- Wilens et al. (1993) found only modest associations of 2-hydroxydesipramine with ECG conduction intervals, suggesting minimal clinical significance in various age groups (Wilens et al., 1993).
将来の方向性
特性
IUPAC Name |
11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBOLMRGMDGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173467 | |
| Record name | 2-Hydroxydesipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxydesipramine | |
CAS RN |
1977-15-7 | |
| Record name | 2-Hydroxydesipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxydesipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxydesipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYDESIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO1Y07E90C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



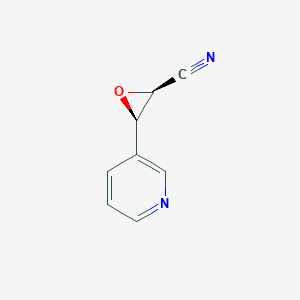


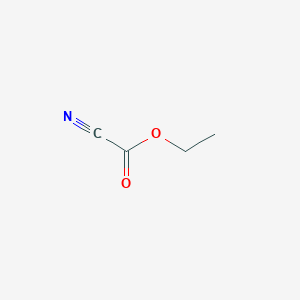
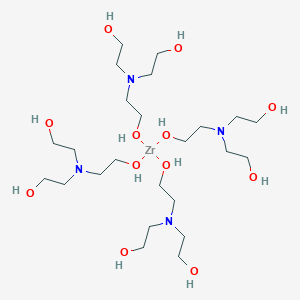
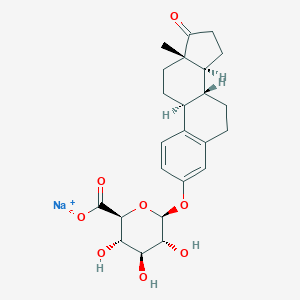
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)



![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)


